KW-2449

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

KW-2449 is a novel small molecule that functions as a multitargeted kinase inhibitor, primarily known for its action against FMS-related tyrosine kinase 3 (FLT3) and other kinases such as Abelson tyrosine-protein kinase 1 (ABL) and Aurora kinase. It has gained attention in the field of oncology, particularly for its potential therapeutic applications in acute myeloid leukemia, where FLT3 mutations are prevalent. The compound has a chemical structure that allows it to effectively inhibit the autophosphorylation of FLT3, which is crucial for its activity in cancer cell proliferation and survival .

- Formation of Intermediate Compounds: Initial steps may include the synthesis of aromatic amines or other functionalized precursors.

- Coupling Reactions: These intermediates are then coupled with other reagents under controlled conditions to form the core structure of KW-2449.

- Purification: The final compound is purified using techniques such as chromatography to achieve high purity levels necessary for pharmacological testing.

Due to its complexity, detailed synthetic pathways are often proprietary and not fully disclosed in public literature .

KW-2449 exhibits potent biological activity as a cytotoxic agent against leukemia cells with FLT3 mutations. In vitro studies have shown that it effectively induces apoptosis in these cells by inhibiting FLT3 kinase activity. This inhibition results in a decrease in cell proliferation and an increase in cell death rates. Clinical trials have confirmed its ability to transiently reduce peripheral blast counts in patients with acute myeloid leukemia, although sustained inhibition of FLT3 remains a challenge .

KW-2449's primary application lies within oncology, particularly for treating acute myeloid leukemia characterized by FLT3 mutations. Its ability to inhibit multiple kinases makes it a candidate for combination therapies aimed at enhancing treatment efficacy and overcoming resistance seen with single-agent therapies. Additionally, ongoing research is exploring its potential applications in other malignancies where similar signaling pathways are implicated .

Interaction studies involving KW-2449 have focused on its pharmacodynamics and pharmacokinetics, particularly how it interacts with FLT3 and other kinases. Research indicates that while KW-2449 effectively inhibits FLT3 autophosphorylation, achieving sustained inhibition remains difficult due to rapid drug metabolism and clearance. Studies have also explored potential drug-drug interactions that could affect its efficacy when combined with other treatments .

KW-2449 shares similarities with several other multitargeted kinase inhibitors used in oncology. Below is a comparison highlighting its uniqueness:

| Compound Name | Target Kinases | Unique Features |

|---|---|---|

| KW-2449 | FLT3, ABL, Aurora Kinase | Multitargeted action; effective against FLT3/ITD mutations |

| Midostaurin | FLT3, KIT | Approved for clinical use; primarily targets FLT3 |

| Gilteritinib | FLT3 | Selective inhibitor; used in relapsed/refractory AML |

| Sorafenib | BRAF, VEGFR | Broad-spectrum kinase inhibitor; used in solid tumors |

| Ponatinib | BCR-ABL | Effective against T315I mutation; highly selective |

KW-2449's multitargeted approach allows it to address multiple pathways involved in cancer progression, distinguishing it from more selective inhibitors like gilteritinib or ponatinib which focus on specific mutations or kinases .

IUPAC Nomenclature and SMILES Notation

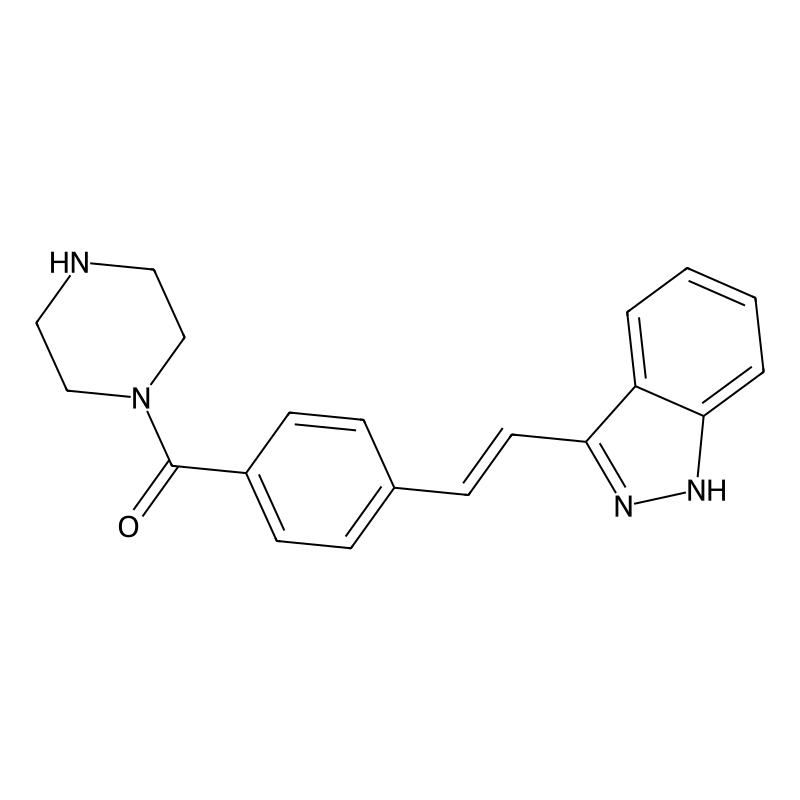

KW-2449 is formally named 3-[(E)-2-{4-[(piperazin-1-yl)carbonyl]phenyl}ethenyl]-2H-indazole. Its SMILES notation, derived from its planar structure, is:

$$

\text{C1CN(CCN1)C(=O)C2=CC=C(C=C2)/C=C/C3=NNC4=CC=CC=C43}

$$

This notation highlights the compound’s core components: a piperazine-linked phenyl group, a trans-configured ethenyl chain, and an indazole moiety.

| Property | Value |

|---|---|

| Molecular Weight | 332.4 g/mol |

| LogP (Octanol/Water) | 2.784 |

| Solubility (DMSO) | ≥16.6 mg/mL |

| Storage Conditions | -20°C for stability |

Crystallographic and Spectroscopic Characterization

While detailed crystallographic data (e.g., X-ray diffraction) are not publicly disclosed, the compound’s planar structure and conjugation are inferred from its SMILES and synthetic intermediates. Key functional groups include:

- Piperazine carbonyl: Critical for kinase binding.

- Ethynyl linker: Facilitates π-π interactions.

- Indazole core: Contributes to hydrophobic interactions and electronic stabilization.

Spectroscopic data (e.g., $$ ^1\text{H} $$-NMR, IR) are not explicitly reported but align with typical indazole and piperazine derivatives. The compound’s UV-Vis absorption spectrum would reflect conjugation across the ethenyl and aromatic systems.

Synthetic Routes and Optimization Strategies

Key Intermediate Compounds in Synthesis

The synthesis of KW-2449 involves multi-step reactions with critical intermediates:

Key steps include:

- Acylation: Protection of indole with phenylsulfonyl and benzyl groups.

- Bromination: Introduction of a bromine at the α-position.

- Ring Closure: Base-mediated cyclization with aldehydes.

Metabolic Pathways and Biotransformation Products

KW-2449 undergoes hepatic metabolism via monoamine oxidase-B (MAO-B) and aldehyde oxidase, producing its primary metabolite, M1.

| Enzyme | Metabolic Reaction | Metabolite | Activity |

|---|---|---|---|

| MAO-B | Oxidative deamination | M1 | 3.6× less potent |

| Aldehyde Oxidase | Further oxidation of M1 | Secondary metabolites | Minimal activity |

The parent compound’s rapid absorption (peak plasma levels at ~2 hours) and short half-life (2.5–3.5 hours) necessitate twice-daily dosing in preclinical models.

KW-2449 represents a novel multikinase inhibitor designed to target multiple protein kinases involved in hematologic malignancies [1]. This compound demonstrates a unique pharmacological profile characterized by its ability to simultaneously inhibit several key kinases including FMS-like tyrosine kinase 3 (FLT3), Abelson kinase (ABL), T315I-mutated ABL, and Aurora kinases [1] [2]. The compound was developed through systematic screening of chemical libraries and subsequent structure-activity optimization to achieve potent inhibitory activity against multiple oncogenic kinases while maintaining selectivity [2].

Kinase Inhibition Selectivity and Potency

KW-2449 exhibits exceptional selectivity and potency across its target kinase profile, with demonstrated half-maximal inhibitory concentration (IC50) values ranging from picomolar to nanomolar concentrations [3] [4]. The compound shows remarkable specificity for its primary targets while demonstrating minimal activity against related kinases such as platelet-derived growth factor receptor beta (PDGFRβ), insulin-like growth factor 1 receptor (IGF-1R), and epidermal growth factor receptor (EGFR) even at concentrations exceeding 1 micromolar [2].

| Kinase Target | IC50 Value (nM) | Kinase Classification |

|---|---|---|

| FLT3 | 6.6 | Receptor Tyrosine Kinase |

| FLT3/D835Y | 1.0 | Mutant Receptor Tyrosine Kinase |

| ABL | 14 | Non-receptor Tyrosine Kinase |

| ABL-T315I | 4.0 | Mutant Non-receptor Tyrosine Kinase |

| Aurora A | 48 | Serine/Threonine Kinase |

| FGFR1 | 36 | Receptor Tyrosine Kinase |

| JAK2 | 150 | Non-receptor Tyrosine Kinase |

| SRC | 400 | Non-receptor Tyrosine Kinase |

Table adapted from kinase selectivity profiling data [2] [5]

FLT3/ITD and ABL-T315I Mutant Targeting

KW-2449 demonstrates exceptional potency against FLT3 internal tandem duplication (FLT3/ITD) mutations, which represent the most common genetic alteration in acute myeloid leukemia [2] [6]. The compound exhibits an IC50 of 6.6 nanomolar against wild-type FLT3 kinase and demonstrates even greater potency against the FLT3/D835Y mutation with an IC50 of 1.0 nanomolar [2]. This enhanced activity against mutant forms reflects the compound's ability to exploit structural differences in the kinase active site that arise from oncogenic mutations [2].

In cellular assays using FLT3/ITD-expressing cell lines, KW-2449 achieved complete inhibition of FLT3 autophosphorylation at concentrations as low as 13.1 nanomolar when measured in cell culture conditions [7] [8]. The compound's effectiveness against FLT3/ITD mutations was confirmed in multiple leukemia cell lines including MOLM-13 and MV4-11, both harboring FLT3/ITD mutations, with growth inhibitory concentration 50 (GI50) values of 0.024 and 0.011 micromolar respectively [2].

The compound's activity against ABL-T315I represents a significant advancement in overcoming imatinib resistance mechanisms [2]. KW-2449 exhibits an IC50 of 4.0 nanomolar against the T315I-mutated ABL kinase, demonstrating 3.5-fold greater potency compared to wild-type ABL [2]. This enhanced activity against the "gatekeeper" mutation that confers resistance to first and second-generation ABL inhibitors positions KW-2449 as a potentially effective therapeutic option for patients with imatinib-resistant chronic myeloid leukemia [2] [9].

Aurora Kinase Family Inhibition Dynamics

KW-2449 exhibits significant inhibitory activity against Aurora kinase family members, with IC50 values of 48 nanomolar for Aurora A and equivalent potency against Aurora B kinase [2] [5]. The compound's inhibition of Aurora kinases occurs through competitive binding to the adenosine triphosphate (ATP) binding site, resulting in disruption of mitotic checkpoint control mechanisms [10] [2].

Kinase selectivity profiling revealed that KW-2449 inhibits 215 out of 486 tested kinases by greater than 80% at a concentration of 10 micromolar, indicating broad kinase inhibition at higher concentrations [5]. However, the compound maintains selectivity for its primary targets at therapeutically relevant concentrations, with Aurora A, Aurora B, and Aurora C demonstrating IC50 values of 45.8, 23.8, and 23.2 nanomolar respectively in independent validation studies [5].

The temporal dynamics of Aurora kinase inhibition by KW-2449 demonstrate rapid onset and sustained activity. In cellular assays, reduction of phosphorylated histone H3 (a downstream marker of Aurora B activity) was observed within 30 minutes of compound exposure and maintained for up to 12 hours [2]. This sustained inhibition correlates with the compound's ability to induce G2/M cell cycle arrest and subsequent apoptosis in Aurora kinase-dependent cell populations [2].

Cellular Signaling Pathway Modulation

KW-2449 exerts its anticancer effects through modulation of multiple cellular signaling pathways downstream of its primary kinase targets [2] [7]. The compound's multikinase inhibition profile results in simultaneous disruption of proliferation, survival, and cell cycle progression pathways, leading to enhanced therapeutic efficacy compared to single-target inhibitors [2].

STAT5 Phosphorylation Suppression in FLT3-Mutated Cells

Signal Transducer and Activator of Transcription 5 (STAT5) represents a critical downstream effector of FLT3 signaling in acute myeloid leukemia cells harboring FLT3 mutations [7] [6]. KW-2449 demonstrates potent suppression of STAT5 phosphorylation with IC50 values closely matching those observed for FLT3 inhibition, indicating direct correlation between FLT3 kinase activity and STAT5 activation [7] [8].

In MOLM-14 cells expressing FLT3/ITD mutations, KW-2449 achieved 50% inhibition of STAT5 phosphorylation at concentrations of 13.1 nanomolar, identical to the IC50 for FLT3 phosphorylation inhibition [7] [8]. This correlation demonstrates that STAT5 activation in these cells is predominantly dependent on FLT3 kinase activity, with minimal contribution from alternative kinase pathways [7].

Primary acute myeloid leukemia samples from patients with FLT3 mutations showed consistent suppression of both FLT3 and STAT5 phosphorylation following treatment with 0.1 micromolar KW-2449 [2]. In contrast, acute myeloid leukemia samples with wild-type FLT3 showed minimal STAT5 dephosphorylation despite observable FLT3 inhibition, indicating that STAT5 activation in these cells derives from alternative kinase pathways [2]. This selectivity for FLT3-mutated cells represents a key therapeutic advantage, as it suggests preferential targeting of malignant cells while sparing normal hematopoietic cells [2].

Temporal analysis of STAT5 phosphorylation suppression revealed that maximal inhibition occurs within 2 hours of KW-2449 exposure and correlates directly with plasma drug concentrations [7] [11]. However, in vivo studies demonstrated that STAT5 phosphorylation rapidly recovers to baseline levels by 12 hours post-dosing, indicating the need for sustained drug exposure to maintain therapeutic efficacy [7] [11].

Histone H3 Modulation in Aurora-Dependent Apoptosis

KW-2449's inhibition of Aurora kinases results in specific modulation of histone H3 phosphorylation, a critical regulator of chromatin structure and mitotic progression [2] [12]. Phosphorylation of histone H3 at serine 10 represents a key Aurora B kinase substrate and serves as a biomarker for Aurora kinase activity during mitosis [2] [12].

In RS4-11 acute lymphoblastic leukemia cells arrested in M-phase with nocodazole, KW-2449 demonstrated dose-dependent reduction of phosphorylated histone H3 with visible effects starting at 0.125 micromolar [2]. Complete suppression of histone H3 phosphorylation was achieved at concentrations corresponding to the compound's GI50 value against these cells, indicating that Aurora kinase inhibition represents the primary mechanism of growth suppression in FLT3 wild-type cells [2].

The modulation of histone H3 phosphorylation by KW-2449 correlates directly with induction of G2/M cell cycle arrest and subsequent apoptosis [2]. Cells treated with KW-2449 at concentrations sufficient to suppress histone H3 phosphorylation showed characteristic features of mitotic catastrophe, including formation of multinucleated cells and activation of apoptotic pathways [2]. This Aurora-dependent apoptotic mechanism provides therapeutic activity against leukemia cells that do not harbor FLT3 mutations, expanding the potential patient population for KW-2449 treatment [2].

Dose-Dependent Effects on Leukemia Cell Lines

The in vitro cytotoxicity profiling of KW-2449 demonstrates potent and selective anti-leukemic activity across multiple leukemia cell lines harboring different oncogenic mutations. The compound exhibits particularly robust efficacy against cells with FMS-related tyrosine kinase 3 internal tandem duplication mutations, with half-maximal growth inhibitory concentration values ranging from 0.011 to 0.046 micromolar [1] [2]. In MOLM-13 cells, which harbor FLT3/ITD mutations, KW-2449 demonstrated an impressively low half-maximal growth inhibitory concentration of 0.024 micromolar, while the structurally related MV4-11 cell line showed even greater sensitivity with a value of 0.011 micromolar [2] [3].

The dose-dependent cytotoxic effects extend beyond FLT3-mutated cell lines to encompass cells with other oncogenic drivers. In BCR-ABL-positive leukemia cells, KW-2449 exhibited significant activity with half-maximal growth inhibitory concentrations of 0.24 micromolar for K562 cells, 0.18 micromolar for TCC-Y cells, and 0.42 micromolar for imatinib-resistant TCC-Y/sr cells expressing the T315I mutation [2]. The compound's ability to overcome imatinib resistance represents a particularly important therapeutic advantage, as the T315I mutation confers resistance to multiple approved tyrosine kinase inhibitors [2].

Mechanistic studies reveal that KW-2449 cytotoxicity correlates directly with the degree of FLT3 inhibition achieved. Immunoblot analysis in MOLM-14 cells demonstrated an inhibitory concentration of 50 percent for phosphorylated FLT3 of 13.1 nanomolar, with similar potency observed for phosphorylated STAT5 inhibition [4] [5]. The cytotoxic effect becomes most evident at drug concentrations achieving an 80 percent or greater reduction of baseline FLT3 signaling, establishing a clear pharmacodynamic threshold for therapeutic efficacy [4] [5].

The compound induces distinct cell cycle perturbations depending on the target kinase profile of the treated cells. In FLT3-mutated cells, KW-2449 primarily induces G1 phase arrest followed by apoptosis, reflecting the disruption of FLT3-dependent survival signaling pathways [2]. Conversely, in cells lacking FLT3 mutations, the compound triggers G2/M arrest and polyploidy, consistent with its Aurora kinase inhibitory activity [2]. This differential mechanism of action provides important insights into the compound's selectivity profile and potential therapeutic applications.

Primary leukemia samples obtained from clinical trial participants further validated the in vitro findings. Among eight primary leukemia samples tested, dose-dependent cytotoxicity was observed in five samples, with all four patients harboring FLT3/ITD mutations and one patient with non-mutated FLT3 displaying significant sensitivity [4] [5]. The response in primary samples correlated with the inhibition of phosphorylated FLT3 and STAT5, confirming the relevance of these biomarkers for predicting clinical efficacy [6].

Plasma Protein Binding and α1-Acid Glycoprotein Interactions

The plasma protein binding characteristics of KW-2449 represent a critical pharmacological property that significantly influences its therapeutic efficacy and dosing requirements. Comprehensive binding studies using normal human plasma revealed that KW-2449 exhibits high protein binding affinity, resulting in substantial shifts in potency when compared to serum-free culture conditions [4] [5]. The inhibitory concentration of 50 percent for phosphorylated FLT3 inhibition increases approximately 10-fold from 13.1 nanomolar in culture medium to 144 nanomolar in human plasma [4] [5].

The major metabolite M1, which is generated through monoamine oxidase-B and aldehyde oxidase-mediated metabolism, demonstrates similar protein binding characteristics but with reduced intrinsic potency [4] [5]. In plasma, M1 exhibits an inhibitory concentration of 50 percent of 522 nanomolar for phosphorylated FLT3 inhibition, representing a 12.8-fold shift compared to culture medium conditions [4] [5]. The metabolite is calculated to be 3.6-fold less potent than the parent compound when comparing inhibitory concentration values in plasma [4] [5].

Importantly, specific investigations into α1-acid glycoprotein interactions revealed that this acute phase reactant does not significantly affect KW-2449's inhibitory activity [6]. This finding distinguishes KW-2449 from other tyrosine kinase inhibitors that exhibit reduced efficacy in the presence of elevated α1-acid glycoprotein levels, which commonly occur during inflammatory states or malignancy [6]. The maintained activity in the presence of α1-acid glycoprotein suggests that KW-2449 may retain therapeutic efficacy even in patients with acute inflammatory conditions.

The protein binding data necessitates the development of a composite pharmacokinetic-pharmacodynamic model to predict in vivo efficacy. The FLT3 inhibitory activity of KW-2449 and its metabolite M1 in plasma can be estimated using the formula: [KW-2449] + [M1] / 3.6, where the concentrations represent plasma levels of the parent drug and metabolite respectively [4] [5]. This mathematical relationship allows for the prediction of target inhibition across a broad range of drug exposure levels [4] [5].

Cytotoxicity assays performed with KW-2449 in combination with M1 at physiologically relevant ratios demonstrated additive to synergistic effects, confirming that both the parent compound and metabolite contribute to overall therapeutic activity [4] [5]. The typical plasma ratio of parent drug to metabolite observed in clinical studies approximates 1:4, which closely matches the difference in intrinsic potency between the two compounds [4] [5].

The protein binding characteristics have profound implications for the therapeutic concentration targets required for sustained FLT3 inhibition. Based on the plasma protein binding data and the established requirement for 80 percent FLT3 inhibition to achieve consistent cytotoxic effects, the KW-2449-equivalent level needed for therapeutic efficacy is approximately 500 nanomolar [4] [5]. This threshold concentration must be maintained for sufficient duration to achieve meaningful clinical responses, highlighting the importance of optimized dosing regimens that account for the compound's protein binding properties.

In Vivo Pharmacodynamic Studies

Xenograft Tumor Model Responses

The in vivo pharmacodynamic evaluation of KW-2449 in xenograft tumor models demonstrates robust anti-tumor efficacy with clear dose-dependent responses across multiple leukemia models. In the MOLM-13 subcutaneous xenograft model, oral administration of KW-2449 at doses ranging from 2.5 to 20 milligrams per kilogram twice daily for 14 days resulted in significant and dose-dependent tumor growth inhibition [2] [3] [7]. The compound demonstrated superior therapeutic activity compared to conventional chemotherapy agents while exhibiting minimal bone marrow suppression [2] [7].

Pharmacokinetic-pharmacodynamic studies using the MOLM-13 model revealed significant decreases in phosphorylated FLT3 and phosphorylated STAT5 levels in tumor tissues at 4 to 8 hours following KW-2449 treatment at 20 milligrams per kilogram [8] [9]. These molecular changes preceded observable tumor growth inhibition, confirming target engagement and establishing the temporal relationship between kinase inhibition and therapeutic response [8] [9]. The sustained inhibition of downstream signaling pathways validates the compound's mechanism of action in the in vivo setting.

The FLT3/ITD-GFP-32D systemic leukemia model provided additional evidence of KW-2449's selective anti-leukemic activity. In this model, oral administration of KW-2449 resulted in significant eradication of FLT3/ITD-expressing leukemia cells from bone marrow, with mean percentages decreasing from baseline to 0.75 ± 0.75 percent compared to 30.0 ± 3.6 percent in cytarabine-treated controls [2]. The statistical significance of this difference (p = 0.009) demonstrates the superior selectivity of targeted kinase inhibition compared to conventional cytotoxic chemotherapy [2].

Spleen weight measurements in the systemic leukemia model further corroborated the anti-leukemic efficacy of KW-2449. Mice treated with KW-2449 exhibited significantly reduced spleen weights compared to cytarabine-treated controls (71.4 ± 6.2 milligrams versus 122.2 ± 20.4 milligrams, respectively; p = 0.009) [2]. This reduction in splenomegaly reflects the compound's ability to control leukemic cell proliferation and infiltration in extramedullary sites [2].

The imatinib-resistant BCR-ABL model using BV173/E255K cells demonstrated KW-2449's potential utility in overcoming drug resistance mechanisms. When combined with histone deacetylase inhibitors, KW-2449 treatment resulted in enhanced in vivo activity and significantly prolonged survival compared to single-agent treatment [10]. The combination therapy approach resulted in substantial reduction in CD45-positive/CD19-positive leukemia cells from 26 percent to 8 percent in bone marrow samples [11], indicating effective targeting of the resistant leukemia cell population.

Time-course studies in the xenograft models revealed important insights into the durability of pharmacodynamic effects. While significant kinase inhibition was readily achievable at peak plasma concentrations, the duration of target inhibition was limited by the compound's relatively short half-life [4] [5]. This finding has critical implications for dosing strategy optimization and highlights the importance of maintaining adequate drug exposure throughout the dosing interval [4] [5].